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Introduction

Gadoterate meglumine (marketed as Dotarem® and other trade names) is a gadolinium-

based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). It is characterized

by its macrocyclic and ionic structure, where a gadolinium ion (Gd³⁺) is strongly bound within a

DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) chelate. This high

thermodynamic and kinetic stability is a cornerstone of its safety profile, minimizing the in vivo

release of toxic free Gd³⁺ ions. This technical guide provides an in-depth summary of the

preclinical safety data for gadoterate meglumine, focusing on non-clinical toxicology, safety

pharmacology, and pharmacokinetic properties, including gadolinium retention. The information

is intended for researchers, scientists, and professionals involved in drug development and

biomedical research.

Non-Clinical Toxicology
A comprehensive battery of toxicology studies has been conducted in various animal models to

characterize the safety profile of gadoterate meglumine. These studies have consistently

demonstrated a wide safety margin.

Acute, Single-Dose, and Repeated-Dose Toxicity
Gadoterate meglumine exhibits low acute toxicity. Studies comparing it to linear GBCAs, such

as Gd-DTPA, have shown that Gd-DOTA has a significantly higher safety factor, attributable to

its greater molecular stability.[1] Single and repeated-dose toxicity studies in both rodent and
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non-rodent species have not revealed significant safety concerns.[2] A key study in dogs

established a no-observed-adverse-effect level (NOAEL) at a dose 14 times higher than the

standard clinical dose.[2]

Table 1: Summary of Single and Repeated-Dose Toxicity Studies

Study Type Species Doses Duration Key Findings

Single-Dose
Toxicity

Dog
Up to 14x
clinical dose

Single IV dose

No-Observed-
Adverse-Effect
Level (NOAEL)
established at
>14x the
clinical dose.
[2]

Juvenile Toxicity
Rat (Neonatal &

Juvenile)

0.6, 1.25, 2.5

mmol/kg

Single dose

(PND 10) or 6

administrations

(PND 10-30)

Well-tolerated at

all doses; no

effects on

growth,

development,

behavior, or

sexual

maturation.[3][4]

| Local Tolerance | Rabbit | N/A | Perivenous injection | Evidence of moderate local irritation,

suggesting potential for irritation if extravasation occurs clinically.[3] |

Genotoxicity and Carcinogenicity
Gadoterate meglumine has been evaluated in a standard battery of in vitro and in vivo

genotoxicity assays. The results have consistently been negative, indicating no mutagenic or

clastogenic potential.[3][5]

Table 2: Genotoxicity Profile of Gadoterate Meglumine
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Assay Type System Result

Bacterial Reverse Mutation
(Ames Test)

S. typhimurium Negative.[3][5]

Chromosome Aberration
Chinese Hamster Ovary (CHO)

Cells
Negative.[3][5]

Gene Mutation
Chinese Hamster Lung (V79)

Cells
Negative.[3]

| In vivo Micronucleus Test | Mouse | Negative.[3][5] |

In line with regulatory guidelines for diagnostic imaging agents intended for acute or infrequent

use, long-term carcinogenicity studies have not been conducted with gadoterate meglumine.

[2][5]

Reproductive and Developmental Toxicity
The potential effects of gadoterate meglumine on fertility and embryo-fetal development have

been assessed in rats and rabbits.

Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (Rabbit) The study is

designed to assess the potential adverse effects on pregnant females and the developing

embryo and fetus following exposure to the test article during the period of organogenesis.

Mated female New Zealand White rabbits are randomly assigned to groups and administered

gadoterate meglumine intravenously daily from Gestation Day (GD) 6 to GD 19. Doses

typically include a control and multiple test groups (e.g., 1, 3, and 7 mmol/kg/day).[3][6] Dams

are monitored for clinical signs, body weight, and food consumption. On GD 29, a caesarean

section is performed. The uterus is examined for the number of corpora lutea, implantations,

resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral,

and skeletal abnormalities.[3][6]
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Embryo-Fetal Development Toxicity Protocol (Rabbit)
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Workflow for a typical embryo-fetal toxicity study.

The results showed no adverse effects on embryo-fetal development at doses up to 10

mmol/kg/day in rats and 3 mmol/kg/day in rabbits.[2] Maternal toxicity, including reduced body

weight and food consumption, was noted at higher doses.[3][6] Furthermore, no impairment of

male or female fertility was observed in rats at the highest tested dose of 10 mmol/kg/day.[2][3]

Table 3: Summary of Reproductive and Developmental Toxicity Studies
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Study Type Species
No-Observed-Adverse-
Effect Level (NOAEL)

Fertility & Early Embryonic
Development

Rat
10 mmol/kg/day (16x
human dose).[2][3]

Embryo-Fetal Development

(Fetal)
Rat

10 mmol/kg/day (16x human

dose).[3]

Embryo-Fetal Development

(Maternal)
Rat

Maternal toxicity observed at

10 mmol/kg/day.[3]

Embryo-Fetal Development

(Fetal)
Rabbit

3 mmol/kg/day (10x human

dose).[3][6]

| Embryo-Fetal Development (Maternal) | Rabbit | Maternal toxicity observed at 7 mmol/kg/day.

[3][6] |

Juvenile Animal Toxicity
The safety of gadoterate meglumine has been specifically evaluated in neonatal and juvenile

rats to support pediatric use.

Experimental Protocol: Juvenile Animal Toxicity Study (Rat) This study assesses the safety of

the contrast agent during the period of postnatal development. Sprague-Dawley rats receive

intravenous administration starting on postnatal day (PND) 10. The protocol involves either a

single administration on PND 10 or repeated administrations (e.g., every four days from PND

10 to 30).[4] Doses are typically multiples of the recommended human dose (e.g., 1, 2, and 4

times).[4] Endpoints include monitoring for clinical signs, mortality, body weight, developmental

landmarks (e.g., eye opening), behavior, and sexual maturation. Animals are sacrificed at the

end of the treatment period or after a treatment-free recovery period for macroscopic and

histopathological examination.[4]
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Juvenile Animal Toxicity Study Workflow (Rat)
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Workflow for a juvenile animal toxicity study.

These studies found that gadoterate meglumine was well-tolerated at all tested dose levels.

There were no treatment-related effects on mortality, clinical signs, growth, pre-weaning

development, behavior, or sexual maturation.[3][4]

Safety Pharmacology
Safety pharmacology studies are designed to investigate potential undesirable

pharmacodynamic effects on vital physiological functions. Studies with gadoterate meglumine
have shown no significant effects on the cardiovascular, respiratory, or renal systems at doses

well above the clinical range.[2] In a cardiovascular safety study in dogs, the NOAEL was

established at more than three times the clinically applicable dose.[2]
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Pharmacokinetics and Gadolinium Retention
Pharmacokinetics, Biodistribution, and Excretion
Pharmacokinetic studies in multiple animal species show that gadoterate meglumine behaves

as a typical extracellular fluid agent.[1] Following intravenous injection, it distributes rapidly into

the extracellular space, with minimal protein binding, and does not cross the intact blood-brain

barrier.[1] Elimination is swift and occurs almost exclusively via renal excretion through

glomerular filtration.[1][2] In juvenile rats, elimination was found to be more rapid in older pups

(PND 30) compared to younger ones (PND 10), which reflects the natural maturation of kidney

function.[4]

Gadolinium Retention
A critical aspect of GBCA safety is the potential for long-term gadolinium retention in tissues,

particularly the brain. This phenomenon is directly related to the stability of the Gd³⁺-chelate

complex. The macrocyclic structure of gadoterate meglumine confers high in vivo stability,

leading to minimal dissociation and significantly less gadolinium retention compared to less

stable linear GBCAs.

Relationship Between Chelate Structure and Gd Retention

Macrocyclic Structure
(e.g., Gadoterate)

High Kinetic &
Thermodynamic Stability

Linear Structure
(e.g., Gadodiamide)

Lower Stability

Minimal Gd³⁺ Release
(Transmetallation)

Higher Gd³⁺ Release

Rapid Washout of
Intact Chelate

Deposition of Gd³⁺
in Tissues (Brain, Bone)
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Chelate stability dictates gadolinium retention risk.

A key preclinical study in rats directly compared brain retention after repeated administration of

the macrocyclic gadoterate meglumine and the linear agent gadodiamide.[7]

Experimental Protocol: Comparative Gadolinium Retention Study (Rat) Healthy rats received

five intravenous injections of either gadoterate meglumine or a linear GBCA at a dose of 2.4

mmol Gd/kg over five weeks.[7] Animals were sacrificed at various time points up to one year

after the final injection. Brain tissue, particularly the cerebellum, was harvested and analyzed

for total gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-

MS). T1-weighted MRI was also performed to detect signal hyperintensity in deep brain nuclei,

an imaging correlate of gadolinium deposition.[7]

The results were starkly different. Rats treated with gadoterate meglumine showed no T1

hyperintensity in the brain. The total gadolinium concentration in the cerebellum demonstrated

a rapid, time-dependent washout, returning to near-background levels.[7] In contrast, animals

that received the linear agent showed persistent T1 hyperintensity and retained approximately

75% of the initial gadolinium in the cerebellum one year after the last injection.[7]

Table 4: Gadolinium Retention in Rat Cerebellum 1 Year Post-Injection

Contrast Agent Chelate Structure
Gd Concentration
(nmol/g)

% Retention

Gadoterate
Meglumine

Macrocyclic 0.07 ± 0.03 ~2%

Gadodiamide Linear 2.45 ± 0.35 ~75%

Data adapted from a comparative study in rats.[7]

Conclusion
The preclinical safety data for gadoterate meglumine demonstrate a very favorable profile. Its

high stability, inherent to its macrocyclic structure, is a key determinant of its safety. The
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comprehensive toxicological evaluation reveals low acute toxicity, an absence of genotoxic

potential, and no adverse effects on fertility or development at clinically relevant dose multiples.

Studies in juvenile animals confirm its safety in developing systems. Furthermore,

pharmacokinetic and dedicated retention studies have shown that, unlike less stable linear

agents, gadoterate meglumine is rapidly and almost completely eliminated from the body as

an intact chelate, resulting in minimal long-term gadolinium retention in tissues. These

preclinical findings provide a robust foundation for the safe clinical use of gadoterate
meglumine in MRI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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